Methyl 3-(benzylamino)oxolane-3-carboxylate hydrochloride
Overview
Description
“Methyl 3-(benzylamino)oxolane-3-carboxylate hydrochloride” is a chemical compound with the CAS number 1803610-75-4 . It is used for research purposes .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 271.74 . Other physical and chemical properties were not found in the search results.Scientific Research Applications
1. Crystal Structure Analysis
Methyl 3-(benzylamino)oxolane-3-carboxylate hydrochloride has been involved in x-ray crystal structure analyses. For example, the hydrochloride of ± 3-benzylamino-4-hydroxypentanoic acid lactone, a related compound, was studied to understand its structural orientation, showing that the methyl and benzylamino groups are trans-oriented. This kind of analysis is crucial for understanding the physical and chemical properties of such compounds (Jones et al., 1968).
2. Potential Applications in Liquid Crystal Displays
Compounds structurally related to this compound have been synthesized for potential applications in liquid crystal displays. Their orientation parameters in nematic liquid crystals indicate a high potential for such applications (Bojinov & Grabchev, 2003).
3. Catalysis in Chemical Reactions
This compound has been mentioned in the context of catalytic chemical reactions. For instance, sodium carboxylates, which can be derived from compounds like this compound, have been used to observe Pd-catalyzed methylation and arylation in aliphatic acids, which is significant for various chemical syntheses (Giri et al., 2007).
4. Role in Synthesizing New Compounds
The compound plays a role in the synthesis of new chemical entities. For instance, its derivatives have been used to produce new compounds with potential biological activities, such as 1′-aryl-1-benzyl- and 1,1′-diaryl-4′-hydroxy-6,6-dimethyl-3′-(1-oxo-3-phenylprop-2-en-1-yl)-6,7-dihydrospiro[indole-3,2′-pyrrole]-2,4,5′(1H,1′H,5H)-triones (Silaichev et al., 2012).
5. Involvement in Dehydration Studies
This compound has also been involved in studies related to dehydration phenomena in chemical synthesis. Its derivatives have been synthesized and analyzed for their crystallographic properties, contributing to understanding dehydration processes in organic chemistry (Arshad et al., 2013).
Properties
IUPAC Name |
methyl 3-(benzylamino)oxolane-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-12(15)13(7-8-17-10-13)14-9-11-5-3-2-4-6-11;/h2-6,14H,7-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVFSLFDLSXIHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOC1)NCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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